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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

and Methodological Guide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of diethyl allylmalonate, a valuable building block in organic synthesis. For

comparative purposes, we also present data for the structurally related diethyl diallylmalonate.

Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow

for NMR-based structural elucidation is presented visually.

¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for diethyl allylmalonate and its analogue,

diethyl diallylmalonate, are summarized below. These values are indicative of the chemical

environment of the protons and carbon atoms within the molecules.

Table 1: ¹H NMR Data
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Compound Assignment
Chemical Shift

(δ) in ppm
Multiplicity

Coupling

Constant (J) in

Hz

Diethyl

allylmalonate
-CH₃ (ethyl) 1.25 Triplet 7.1

-CH₂- (ethyl) 4.19 Quartet 7.1

-CH₂- (allyl) 2.65 Doublet 7.3

=CH₂ (allyl) 5.10 Multiplet

=CH- (allyl) 5.75 Multiplet

-CH- (malonate) 3.40 Triplet 7.3

Diethyl

diallylmalonate
-CH₃ (ethyl) 1.20 Triplet 7.1

-CH₂- (ethyl) 4.14 Quartet 7.1

-CH₂- (allyl) 2.60 Doublet 7.2

=CH₂ (allyl) 5.05 Multiplet

=CH- (allyl) 5.70 Multiplet

Table 2: ¹³C NMR Data
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Compound Assignment Chemical Shift (δ) in ppm

Diethyl allylmalonate -CH₃ (ethyl) 14.0

-CH₂- (ethyl) 61.3

-CH₂- (allyl) 34.5

=CH₂ (allyl) 118.9

=CH- (allyl) 132.9

-CH- (malonate) 51.9

C=O (ester) 168.9

Diethyl diallylmalonate -CH₃ (ethyl) 14.1

-CH₂- (ethyl) 61.0

-CH₂- (allyl) 37.5

=CH₂ (allyl) 118.1

=CH- (allyl) 134.2

C (quaternary malonate) 57.8

C=O (ester) 170.8

Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic

compounds like diethyl allylmalonate.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not

overlap with signals from the analyte.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to

0.00 ppm and serves as a reference point. In many modern spectrometers, the solvent peak
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can be used as a secondary reference.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data presented in this guide were acquired on a Bruker AVANCE 300 spectrometer.[1]

However, any modern NMR spectrometer with a field strength of 300 MHz or higher is

suitable.

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium

signal of the solvent to compensate for any field drift.

Shimming is performed to optimize the homogeneity of the magnetic field across the sample,

which is crucial for obtaining sharp, well-resolved signals.

3. Data Acquisition:

¹H NMR:

A standard single-pulse experiment is typically used.

Key parameters include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-

4 seconds), and the relaxation delay (1-5 seconds).

A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-

noise ratio.

¹³C NMR:

A proton-decoupled experiment is most common to simplify the spectrum and enhance the

signal of the less sensitive ¹³C nucleus.

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number

of scans (e.g., 128 or more) and a longer acquisition time are often required.
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4. Data Processing:

The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-

domain spectrum.

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

The baseline is corrected to be flat.

The chemical shifts are referenced to TMS (0.00 ppm).

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons

giving rise to each peak.

Structural Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

molecule using NMR spectroscopy.
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Caption: A flowchart illustrating the key stages of NMR-based structural analysis.

This guide provides a foundational understanding of the NMR characteristics of diethyl
allylmalonate and a framework for conducting similar analyses. The provided data and

protocols are intended to support researchers in their synthetic and analytical endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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